![molecular formula C15H21Cl2N3O2 B1523423 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride CAS No. 1311314-92-7](/img/structure/B1523423.png)
1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride
Overview
Description
The compound contains several functional groups including a benzodioxole, an imidazole, and an amine. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and dioxole rings . Imidazole is a planar five-membered ring which is a common moiety in many important biological compounds such as histidine and histamine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and imidazole rings are aromatic, which means they are planar and have a delocalized π electron system .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzodioxole and imidazole rings might undergo electrophilic substitution reactions, while the amine group could participate in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amine group might increase its solubility in water .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis of novel functionalized hydantoin derivatives and their conversion to 5-(Z) Arylidene-4H-imidazoles, employing techniques such as microwave-assisted synthesis. This approach demonstrates the potential for creating a variety of imidazole derivatives with potential applications in medicinal chemistry and material science Kamila, Ankati, & Biehl, 2011.
Antimicrobial and Cytotoxic Activities
Compounds synthesized from benzimidazole and thiazole derivatives have shown promising anticancer activity against various cancer cell lines. These findings indicate the potential for developing new therapeutic agents based on the structural motifs present in these compounds Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014.
Novel Synthesis Approaches
Research on the synthesis of heterocycles via enamines and intramolecular additions highlights innovative approaches to constructing condensed heterocyclic compounds. These methodologies provide efficient routes to a wide array of heterocyclic compounds with potential applications in drug development and materials science Singh & Kumar, 1987.
Applications in Drug Design
The design and synthesis of bis-benzimidazole compounds clubbed with primary amines and aromatic aldehydes under microwave irradiation have yielded compounds with notable anticancer activity. Such research underscores the importance of structural diversity in the discovery of new anticancer agents Rashid, 2020.
Advanced Catalytic Processes
Studies on palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones reveal the utility of transition metal catalysis in constructing complex heterocyclic structures. This research could lead to the development of novel synthetic routes for pharmaceuticals and materials Mancuso, Veltri, Russo, Grasso, Cuocci, Romeo, & Gabriele, 2017.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.2ClH/c1-9(2)5-11(16)15-17-7-12(18-15)10-3-4-13-14(6-10)20-8-19-13;;/h3-4,6-7,9,11H,5,8,16H2,1-2H3,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKHHPGTDBGDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




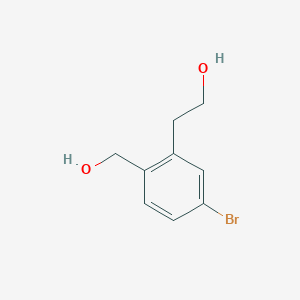
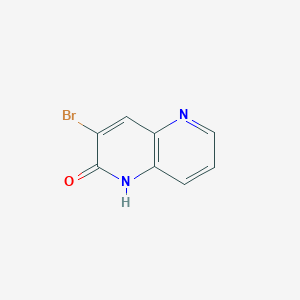
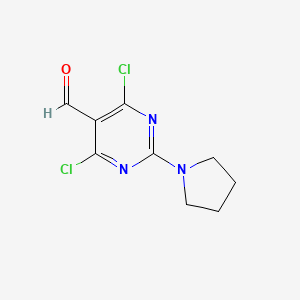
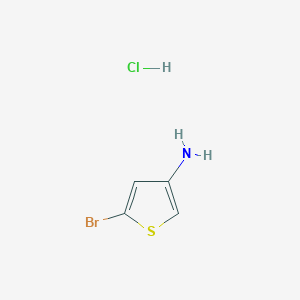
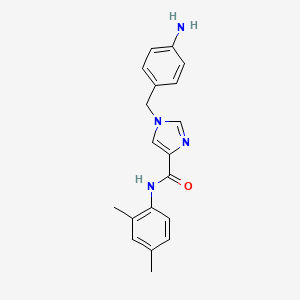
![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)

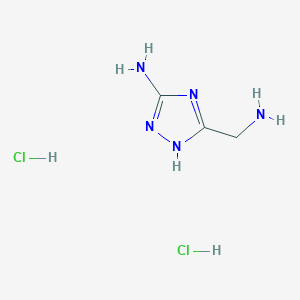


![2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1523358.png)
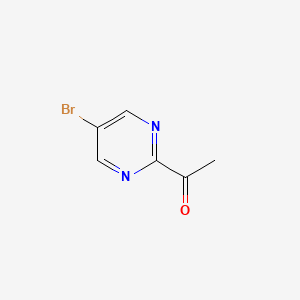
![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)